molecular formula C16H15Cl2IO3 B4036452 {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}methanol

{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}methanol

Cat. No.: B4036452
M. Wt: 453.1 g/mol
InChI Key: RIJXPCDBBITVCA-UHFFFAOYSA-N
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Description

{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}methanol is a useful research compound. Its molecular formula is C16H15Cl2IO3 and its molecular weight is 453.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.94430 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methanol as a "Smart" Molecule in Surface Site Studies

Methanol has been utilized as a "smart" molecule to study the surface sites of metal oxide catalysts. Research on ceria nanocrystals with defined surface planes has shown that methanol adsorption and desorption can probe the nature of surface sites, revealing insights into the coordination status of surface cations and defect sites. This work underscores methanol's utility in catalysis research (Wu et al., 2012).

Role in Organic Synthesis

Methanol serves as a common solvent and a reagent in the synthesis of cyclic hydroxamic acids, lactams, and various other organic compounds. Its role in hydrogenation processes and as a medium for catalytic reactions has been documented, demonstrating its versatility in facilitating chemical transformations and yielding important organic molecules (Hartenstein & Sicker, 1993).

Methanol in Methylation Reactions

Methanol's utilization as a C1 source for methylation, methoxylation, and other reactions is significant in organic synthesis and drug discovery. This highlights the importance of methanol in creating C-, N-, and O-methylated products, which are prevalent in many natural products and pharmaceuticals (Natte et al., 2017).

Methanol in Photolysis Studies

The study of *OH radicals produced in the photolysis of H2O2 in aqueous solutions using methanol demonstrates methanol's role in environmental and analytical chemistry. This research provides insights into the mechanisms of photolytic processes and the potential for methanol to be used in actinometry and environmental remediation (Goldstein et al., 2007).

Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2IO3/c1-2-21-15-6-10(8-20)5-14(19)16(15)22-9-11-3-4-12(17)7-13(11)18/h3-7,20H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJXPCDBBITVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)I)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.